molecular formula C11H7ClN2O2 B14011190 2-Chloro-3-nitro-5-phenylpyridine CAS No. 198017-65-1

2-Chloro-3-nitro-5-phenylpyridine

Cat. No.: B14011190
CAS No.: 198017-65-1
M. Wt: 234.64 g/mol
InChI Key: RFNQHYDDDGNGSM-UHFFFAOYSA-N
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Description

2-Chloro-3-nitro-5-phenylpyridine is an organic compound with the molecular formula C11H7ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position, a nitro group at the third position, and a phenyl group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-nitro-5-phenylpyridine can be achieved through several methods. One common method involves the nitration of 2-chloro-5-phenylpyridine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position.

Another method involves the chlorination of 3-nitro-5-phenylpyridine. This reaction uses chlorine gas or a chlorinating agent such as thionyl chloride. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration or chlorination processes. These processes are carried out in specialized reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitro-5-phenylpyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the phenyl group or the pyridine ring may be further oxidized under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Chloro-3-amino-5-phenylpyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenyl group or the pyridine ring.

Scientific Research Applications

2-Chloro-3-nitro-5-phenylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitro-5-phenylpyridine depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient carbon atom bonded to the chlorine.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitro-3-phenylpyridine: Similar structure but with different positions of the nitro and phenyl groups.

    3-Chloro-2-nitro-5-phenylpyridine: Another isomer with different positions of the substituents.

    2-Chloro-3-nitropyridine: Lacks the phenyl group, making it less complex.

Uniqueness

2-Chloro-3-nitro-5-phenylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (phenyl) groups on the pyridine ring makes it a versatile compound in organic synthesis and research applications.

Properties

CAS No.

198017-65-1

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

2-chloro-3-nitro-5-phenylpyridine

InChI

InChI=1S/C11H7ClN2O2/c12-11-10(14(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H

InChI Key

RFNQHYDDDGNGSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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